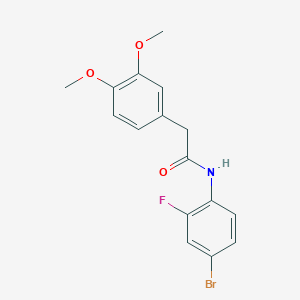![molecular formula C18H14N2O B291263 N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291263.png)
N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl structure with a pyridine ring and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of nicotinic acetylcholine receptors, it binds to the receptor sites and modulates their activity, leading to analgesic effects . The compound may also interact with other molecular pathways, depending on its specific application.
類似化合物との比較
Similar Compounds
N-(3-pyridinyl) spirocyclic diamines: These compounds are also investigated for their interaction with nicotinic acetylcholine receptors.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds are studied for their potential as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway.
Uniqueness
N-(3-pyridinyl)[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and pyridine moieties contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
4-phenyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C18H14N2O/c21-18(20-17-7-4-12-19-13-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13H,(H,20,21) |
InChIキー |
YOVOGPYHFUQCOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



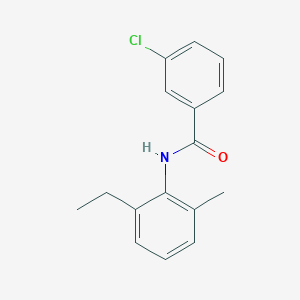
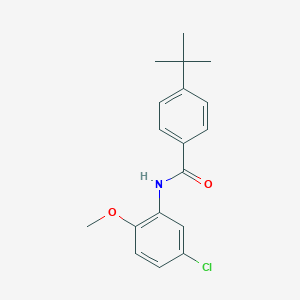
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
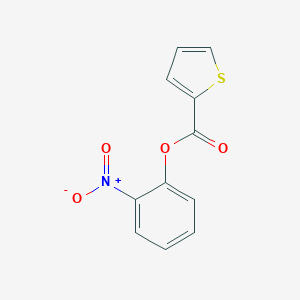

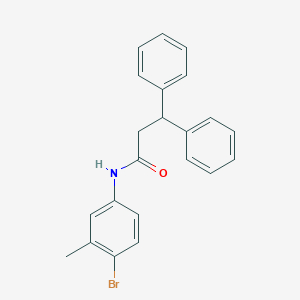
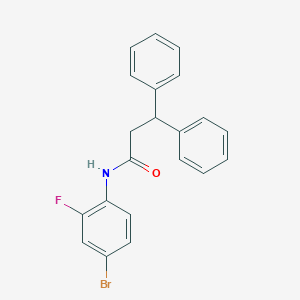
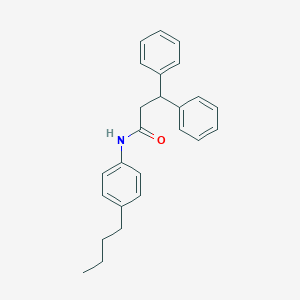


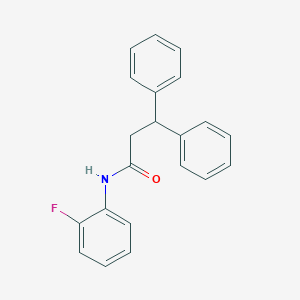
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
